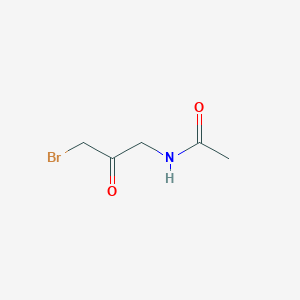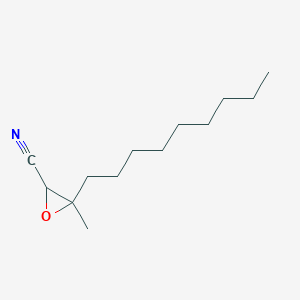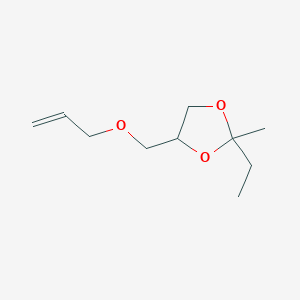
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. These compounds are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane typically involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for dioxolanes often involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar stability and reactivity.
1,3-Dioxolane: The parent compound of the dioxolane family.
2-Methyl-1,3-dioxolane: A closely related compound with a similar structure.
Uniqueness
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its prop-2-enoxymethyl group, in particular, allows for unique substitution reactions that are not possible with simpler dioxolanes.
Propiedades
Número CAS |
65282-98-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h4,9H,1,5-8H2,2-3H3 |
Clave InChI |
ZTSUTPAUKYZUKU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)COCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


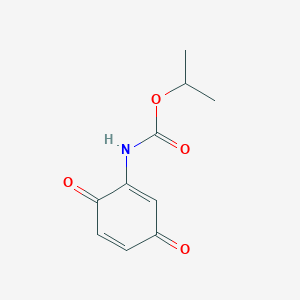
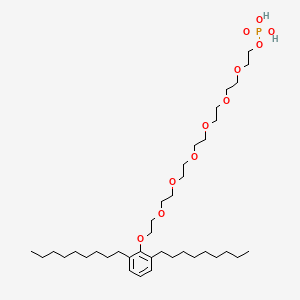
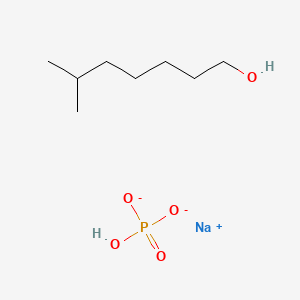

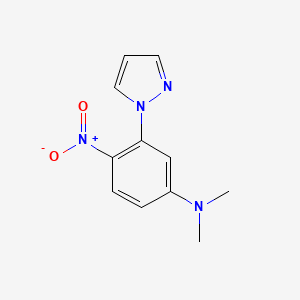
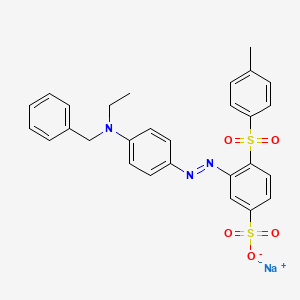
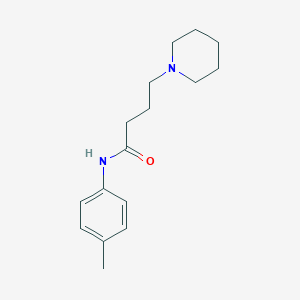

![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
